1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
The synthesis of 1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may interact with enzyme active sites through hydrogen bonding, electrostatic interactions, and van der Waals forces, thereby modulating their activity .
Comparison with Similar Compounds
1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds such as:
1,2,4-Triazoles: These compounds have a similar triazole ring structure but differ in the arrangement of nitrogen atoms.
Other 1,2,3-Triazoles: Compounds with different substituents on the triazole ring can exhibit different properties and activities.
The uniqueness of this compound lies in its specific substituents, which can impart unique properties and activities compared to other triazole derivatives.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-11-1-3-12(4-2-11)20(18,19)17-8-10(9-17)7-16-6-5-14-15-16/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUUQGUWHLHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.